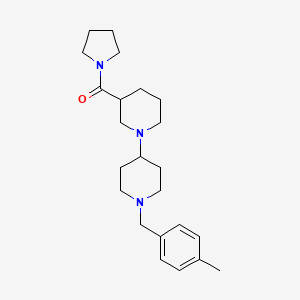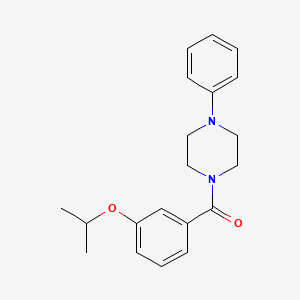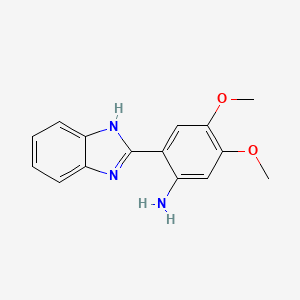
1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential application in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it has been suggested that it may act as a kappa opioid receptor agonist, which could explain its antinociceptive and anti-inflammatory effects. Additionally, it has been shown to modulate the activity of dopamine receptors, which could explain its potential use as a treatment for drug addiction.
Biochemical and physiological effects:
1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been shown to exhibit potent antinociceptive and anti-inflammatory effects in animal models. Additionally, it has been shown to reduce drug-seeking behavior in animal models of drug addiction. However, its effects on other physiological systems have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its potent antinociceptive and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation. Additionally, its potential use as a treatment for drug addiction makes it a promising candidate for further research in this area. However, its mechanism of action is not fully understood, which could limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of interest is further elucidation of its mechanism of action, which could help to identify potential therapeutic targets for pain and addiction. Additionally, its potential use as a treatment for other types of addiction, such as alcoholism, could be explored. Finally, its effects on other physiological systems, such as the cardiovascular and respiratory systems, could be studied to determine its safety and potential side effects.
Métodos De Síntesis
The synthesis of 1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a multistep process that involves the reaction of 1,4-dibromobutane with piperidine, followed by the reaction of the resulting product with 4-methylbenzylamine and pyrrolidine-1-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit potent antinociceptive and anti-inflammatory effects in animal models. Additionally, it has been investigated for its potential use as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
[1-[1-[(4-methylphenyl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c1-19-6-8-20(9-7-19)17-24-15-10-22(11-16-24)26-14-4-5-21(18-26)23(27)25-12-2-3-13-25/h6-9,21-22H,2-5,10-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYWAAXPQBQHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(4-Methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylbenzyl)thio]-N-phenylacetamide](/img/structure/B5295859.png)
![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5295881.png)
![2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5295892.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5295896.png)



![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)

![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)

![N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5295945.png)
![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)